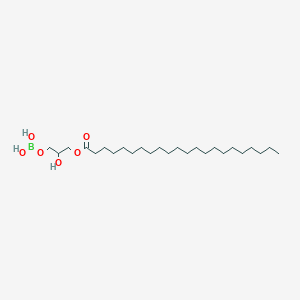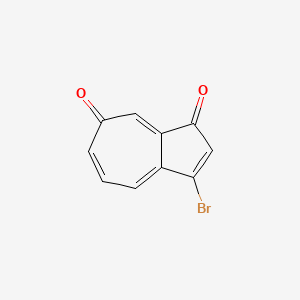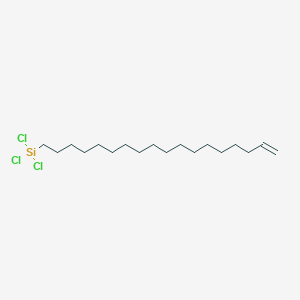![molecular formula C28H27NO8 B12553146 {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate CAS No. 193006-58-5](/img/structure/B12553146.png)
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core with amido and ether linkages, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate typically involves multiple steps, starting with the preparation of the phenylene core. The core is then functionalized with oxobutanamido groups through amide bond formation. The final step involves the introduction of dibenzoate groups via esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace functional groups on the phenylene core, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild to moderate conditions.
Substitution: Halides, nucleophiles, under conditions such as reflux or catalytic environments.
Major Products Formed
Applications De Recherche Scientifique
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include oxidative stress response, inflammation modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
2-methyl-2-nitroso propane: Involved in nucleophile addition reactions with reduced glutathione.
Uniqueness
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate stands out due to its unique combination of amido and ether linkages, which confer distinct reactivity and stability. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research.
Propriétés
Numéro CAS |
193006-58-5 |
|---|---|
Formule moléculaire |
C28H27NO8 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
2-[4-(2-benzoyloxyethoxy)-3-(3-oxobutanoylamino)phenoxy]ethyl benzoate |
InChI |
InChI=1S/C28H27NO8/c1-20(30)18-26(31)29-24-19-23(34-14-16-36-27(32)21-8-4-2-5-9-21)12-13-25(24)35-15-17-37-28(33)22-10-6-3-7-11-22/h2-13,19H,14-18H2,1H3,(H,29,31) |
Clé InChI |
KLOWWUCJVMESCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=C(C=CC(=C1)OCCOC(=O)C2=CC=CC=C2)OCCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)

![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)

![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)



![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
